molecular formula C4H5NO3S B3154178 (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid CAS No. 77273-78-0

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3154178
CAS No.: 77273-78-0
M. Wt: 147.15 g/mol
InChI Key: BMLMGCPTLHPWPY-UWTATZPHSA-N
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Description

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of cysteine derivatives. One common method is the reaction of L-cysteine with formaldehyde under acidic conditions, leading to the formation of the thiazolidine ring. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxythiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential antioxidant.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as oxidative stress and inflammation.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features but different functional groups.

    Cysteine: The precursor amino acid that shares the thiol group with (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an oxo group and a carboxylic acid group

Properties

IUPAC Name

(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLMGCPTLHPWPY-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid

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